1-Oxo Colterol-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo Colterol-d9, also known as 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone-d9, is a deuterated analog of 1-Oxo Colterol. It has the molecular formula C12H8D9NO3 and a molecular weight of 232.32. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo Colterol-d9 involves the incorporation of deuterium atoms into the molecular structure of 1-Oxo Colterol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality deuterated reagents and advanced purification techniques to obtain the desired product with high purity. The production is carried out under stringent quality control measures to ensure consistency and reliability .
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxo Colterol-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Oxo Colterol-d9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of high-purity chemicals and as a standard in quality control processes
Wirkmechanismus
The mechanism of action of 1-Oxo Colterol-d9 involves its interaction with specific molecular targets and pathways. As a deuterated analog, it exhibits similar biological activity to 1-Oxo Colterol but with enhanced stability and reduced metabolic degradation. The compound primarily targets β2-adrenoreceptors, leading to various physiological effects such as bronchodilation and vasodilation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxo Colterol: The non-deuterated analog with similar biological activity.
Colterol: A short-acting β2-adrenoreceptor agonist.
Terbutaline: Another β2-adrenoreceptor agonist with similar therapeutic effects.
Uniqueness
1-Oxo Colterol-d9 is unique due to its deuterated structure, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterparts. This makes it a valuable tool in scientific research and drug development .
Eigenschaften
CAS-Nummer |
1794814-52-0 |
---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
232.327 |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanone |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,13-15H,7H2,1-3H3/i1D3,2D3,3D3 |
InChI-Schlüssel |
RNGOPMBKNLMANA-GQALSZNTSA-N |
SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)O |
Synonyme |
1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone-d9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.